molecular formula C12H15NS B15053404 N-Isopropyl-N-methylbenzo[b]thiophen-2-amine

N-Isopropyl-N-methylbenzo[b]thiophen-2-amine

Katalognummer: B15053404
Molekulargewicht: 205.32 g/mol
InChI-Schlüssel: VLPBWFJUJDMXCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Isopropyl-N-methylbenzo[b]thiophen-2-amine is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. This compound is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-N-methylbenzo[b]thiophen-2-amine typically involves the condensation of thiophene derivatives with appropriate amines. One common method is the reaction of 2-chlorobenzothiophene with isopropylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-Isopropyl-N-methylbenzo[b]thiophen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-Isopropyl-N-methylbenzo[b]thiophen-2-amine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N-Isopropyl-N-methylbenzo[b]thiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Methylbenzo[b]thiophen-2-amine
  • N-Isopropylbenzo[b]thiophen-2-amine
  • N-Methyl-N-ethylbenzo[b]thiophen-2-amine

Uniqueness

N-Isopropyl-N-methylbenzo[b]thiophen-2-amine stands out due to its unique combination of isopropyl and methyl groups attached to the thiophene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit enhanced stability, solubility, and biological activity .

Eigenschaften

Molekularformel

C12H15NS

Molekulargewicht

205.32 g/mol

IUPAC-Name

N-methyl-N-propan-2-yl-1-benzothiophen-2-amine

InChI

InChI=1S/C12H15NS/c1-9(2)13(3)12-8-10-6-4-5-7-11(10)14-12/h4-9H,1-3H3

InChI-Schlüssel

VLPBWFJUJDMXCT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(C)C1=CC2=CC=CC=C2S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.